molecular formula C10H11P B7813199 1-Phenyl-2,5-dihydro-1H-phosphole CAS No. 28278-54-8

1-Phenyl-2,5-dihydro-1H-phosphole

Cat. No.: B7813199
CAS No.: 28278-54-8
M. Wt: 162.17 g/mol
InChI Key: DIDYFHDMZBSXIN-UHFFFAOYSA-N
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Description

1-Phenyl-2,5-dihydro-1H-phosphole is a heterocyclic compound containing a phosphorus atom within a five-membered ring. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-2,5-dihydro-1H-phosphole can be synthesized through several methods. One common approach involves the reaction of phosphorus trihalide with chloroethanol at temperatures ranging from -10°C to 40°C for 0.5 to 3 hours. This reaction produces an intermediate compound, which is then reacted with 1,3-butadiene in the presence of a catalyst and a polymerization inhibitor. The reaction is carried out at room temperature for 4 to 10 hours, followed by heating to 40°C to 80°C for 12 to 24 hours, and finally to 80°C to 100°C for 8 to 14 hours to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2,5-dihydro-1H-phosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphole oxides.

    Reduction: Reduction reactions can convert it to phospholanes.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl group or the phosphorus atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Phosphole oxides.

    Reduction: Phospholanes.

    Substitution: Various substituted phospholes depending on the reagents used.

Scientific Research Applications

1-Phenyl-2,5-dihydro-1H-phosphole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2,5-dihydro-1H-phosphole involves its interaction with molecular targets through its phosphorus atom and phenyl group. These interactions can influence various biochemical pathways, including catalytic processes in coordination chemistry and potential therapeutic effects in biological systems. The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and the presence of a phosphorus atom within a five-membered ring. This structure imparts unique chemical properties, making it valuable in various fields of research and industrial applications.

Properties

IUPAC Name

1-phenyl-2,5-dihydrophosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11P/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDYFHDMZBSXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCP1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449142
Record name 1H-Phosphole, 2,5-dihydro-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28278-54-8
Record name 1H-Phosphole, 2,5-dihydro-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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